Gemcitabine - 103882-84-4

Gemcitabine

Catalog Number: EVT-1477901
CAS Number: 103882-84-4
Molecular Formula: C9H11F2N3O4
Molecular Weight: 263.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gemcitabine (2′,2′-difluoro 2′-deoxycytidine, dFdC) is a nucleoside analog, structurally similar to cytosine arabinoside (Ara-C). [] It is a potent antitumor agent demonstrating significant activity in a wide range of in vitro and in vivo tumor models. [] Gemcitabine is a prodrug requiring intracellular activation for its cytotoxic effects. []

Molecular Structure Analysis

Gemcitabine undergoes intracellular phosphorylation by nucleoside kinases to form active metabolites, including Gemcitabine diphosphate (dFdCDP) and triphosphate (dFdCTP). [] It can also be inactivated primarily by deoxycytidine deaminase, converting it to 2,2'-difluorodeoxyuridine. [] 5'-nucleotidase counteracts nucleoside kinases by converting nucleotides back to nucleosides. []

Mechanism of Action
  • Inhibition of DNA Polymerase: dFdCTP competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerase. []
  • Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, depleting deoxyribonucleotide pools required for DNA synthesis, thus potentiating dFdCTP effects. []
  • DNA Strand Termination: Incorporation of dFdCTP into DNA leads to chain termination after one additional nucleotide is added. [] This additional nucleotide helps mask dFdCTP from DNA repair mechanisms, increasing its cytotoxic effect. []
Applications
  • Pancreatic Cancer: It is a cornerstone of care for advanced and metastatic pancreatic cancer. [, ] Researchers are exploring strategies to overcome acquired resistance, including combining Gemcitabine with other agents like nab-paclitaxel [] or investigating novel targets like glycogen synthase kinase-3β. []
  • Breast Cancer: Gemcitabine is used in combination with other drugs, such as Carboplatin and Trastuzumab, for treating metastatic breast cancer. []
  • Ovarian Cancer: It shows clinical activity against ovarian cancer. [] Fixed dose rate Gemcitabine is explored as a treatment option, though optimal dosage and scheduling need further research. []
  • Colorectal Cancer: Gemcitabine, in combination with other agents, has shown potential in enhancing apoptosis in colon cancer cells. []
  • Bladder Cancer: Gemcitabine is being investigated as an intravesical therapy for superficial bladder cancer due to its favorable molecular weight and penetration properties. []
Future Directions
  • Overcoming Resistance: Development of strategies to overcome acquired resistance to Gemcitabine in various cancers, including identifying novel therapeutic targets like glycogen synthase kinase-3β [] and exploring the potential of agents like evodiamine derivatives to target PKC β1 protein. []
  • Combination Therapies: Investigating synergistic combinations of Gemcitabine with other agents, such as targeted therapies, checkpoint inhibitors, and immunotherapies, to enhance its efficacy and overcome resistance. [, , , ]
  • Personalized Medicine: Evaluating the potential of biomarkers, like human equilibrative nucleoside transporter 1 (hENT1) expression, to predict response to Gemcitabine therapy and guide personalized treatment strategies. [, ]
  • Delivery Systems: Developing novel drug delivery systems, such as nanoliposomes or photocured gels, to improve Gemcitabine's bioavailability and targeted delivery to tumor cells while minimizing systemic toxicity. [, ]

Cisplatin

  • Relevance: Cisplatin is often combined with gemcitabine to enhance antitumor activity. Preclinical data suggests a synergistic effect between these two drugs. [, , ] Several studies demonstrate that combining gemcitabine and cisplatin results in increased response rates compared to cisplatin alone or other combination regimens. [] This combination is considered one of the standard regimens for advanced NSCLC. []

Carboplatin

  • Relevance: Similar to cisplatin, carboplatin is also used in combination with gemcitabine as a chemotherapy regimen for various cancers, including NSCLC and metastatic breast cancer. [, , ] While earlier trials using a 28-day schedule showed unacceptable hematological toxicity, recent studies demonstrate the efficacy of a 21-day schedule for this combination. []

2′,2′-Difluorodeoxyuridine (dFdU)

  • Relevance: dFdU is significant in understanding gemcitabine's pharmacokinetic properties. [, ] Rapid deactivation of gemcitabine to dFdU in the plasma is a crucial factor to consider in gemcitabine therapy.

Gemcitabine diphosphate (dFdCDP)

  • Relevance: dFdCDP plays a critical role in the cytotoxic mechanism of gemcitabine. It acts as a potent inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, dFdCDP disrupts DNA replication and promotes cell death. []

Gemcitabine triphosphate (dFdCTP)

  • Relevance: dFdCTP is vital for gemcitabine's cytotoxic effects. [, , ] It integrates into DNA strands, leading to chain termination. This incorporation of dFdCTP into DNA is believed to be resistant to DNA repair mechanisms, further contributing to gemcitabine's antitumor activity.
  • Relevance: Docetaxel is investigated in combination with gemcitabine as a non-platinum doublet for advanced NSCLC treatment. [, ] While promising, data regarding the efficacy of this combination remains conflicting, and further research is needed.
  • Relevance: Like docetaxel, paclitaxel is also explored in combination with gemcitabine as a non-platinum doublet for advanced NSCLC treatment. [, ] It is important to note that taxane-based doublets, including those with gemcitabine, have not demonstrated a more favorable toxicity profile compared to platinum-based regimens.

Vinorelbine

  • Relevance: Vinorelbine, when combined with gemcitabine, has shown promising results as a non-platinum doublet for advanced NSCLC treatment. [, ] This combination has shown comparable efficacy to standard platinum-based regimens with a potentially less severe toxicity profile.
  • Relevance: Irinotecan is considered in combination with gemcitabine as a potential treatment regimen for advanced NSCLC. []

Properties

CAS Number

103882-84-4

Product Name

Gemcitabine

IUPAC Name

4-amino-1-[(4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H11F2N3O4

Molecular Weight

263.20 g/mol

InChI

InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7?/m1/s1

InChI Key

SDUQYLNIPVEERB-WETFRILZSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F

Synonyms

Gemcitabina

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F

Isomeric SMILES

C1=CN(C(=O)N=C1N)C2C([C@@H]([C@H](O2)CO)O)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.